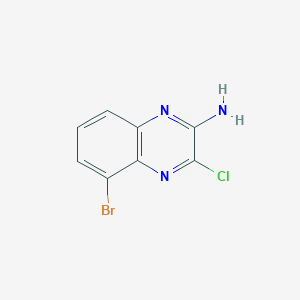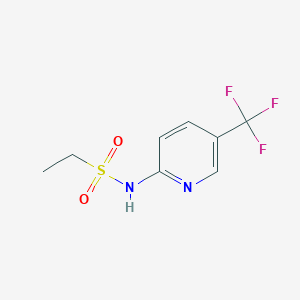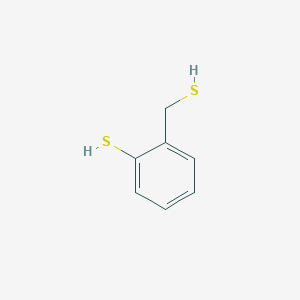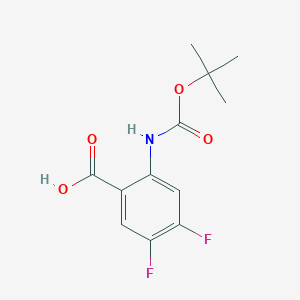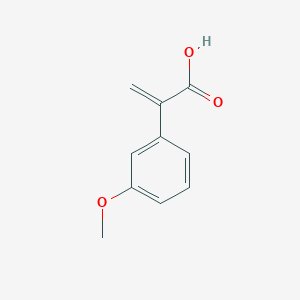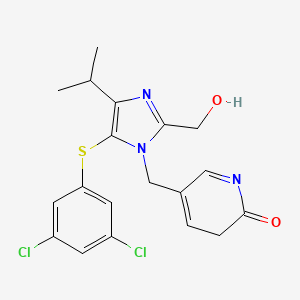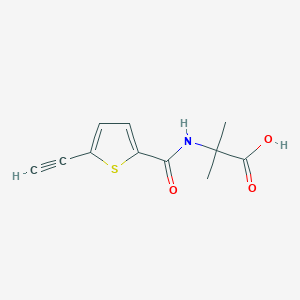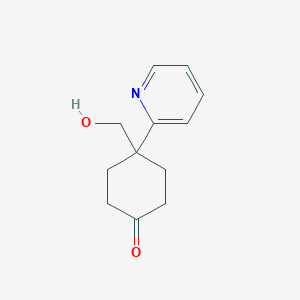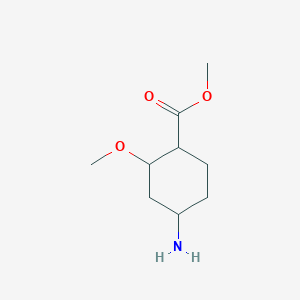![molecular formula C10H14N2 B8654581 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine](/img/structure/B8654581.png)
2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine: is an organic compound that features a cyclopropyl ring attached to a pyridine ring, with an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-pyridylcyclopropane with ethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the cyclopropyl and pyridine rings provide structural stability and facilitate binding to target sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Pyridin-3-yl)cyclopropylmethanamine
- (1-Pyridin-3-yl-cyclopropyl)-acetic acid
- 1-(Pyridin-3-yl)cyclopropylmethanol
Comparison: The cyclopropyl ring provides additional rigidity, making it a valuable scaffold for the design of new molecules with specific properties .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(1-pyridin-3-ylcyclopropyl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-10(3-4-10)9-2-1-7-12-8-9/h1-2,7-8H,3-6,11H2 |
InChI Key |
HBIIJAIGWUOIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
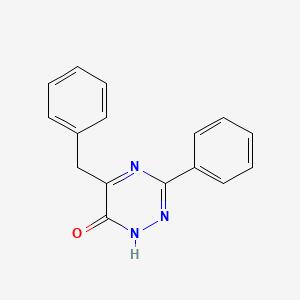

![N-[2-(4-Iodophenyl)propan-2-yl]formamide](/img/structure/B8654511.png)
